2-Bromo-1-adamantanecarboxylic acid

Organic Electrosynthesis Decarboxylative Functionalization Kolbe Electrolysis

Obtaining a single isomer with both bridgehead carboxylic acid and secondary bromine often forces researchers into lengthy custom synthesis. 2-Bromoadamantane-1-carboxylic acid solves this by providing the exact 2-bromo-1-carboxy regiochemistry off-the-shelf. - Delivers 92-100% insecticidal mortality in derivatives, outperforming DEET. - Enables radical decarboxylative functionalizations not possible with 1-substituted analogs. - Used directly in herbicide and supramolecular/polymer research programs. - Available from stock with batch-to-batch consistency for reproducible results.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
Cat. No. B220907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-adamantanecarboxylic acid
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3Br)C(=O)O
InChIInChI=1S/C11H15BrO2/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-9H,1-5H2,(H,13,14)
InChIKeyWHNYCVXNHIOFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-adamantanecarboxylic Acid Procurement Guide


2-Bromo-1-adamantanecarboxylic acid (CAS: 7314-85-4) is a bromine-substituted adamantane derivative where a carboxylic acid group is positioned at the bridgehead (C1) and a bromine atom is located at the secondary (C2) position of the adamantane cage . This compound, with a molecular formula of C11H15BrO2 and a molecular weight of 259.14 g/mol, serves as a versatile intermediate in the synthesis of more complex adamantane-containing molecules, including pharmaceuticals, agrochemicals, and advanced materials [1]. Its value proposition for scientific procurement lies not in the compound itself, but in its unique, bifunctional reactivity that enables synthetic routes inaccessible to non-halogenated or differently substituted adamantane analogs.

Role Bifunctional synthetic intermediate
Core scaffold 2‑bromo‑adamantane with C1 carboxyl
Workflow Decarboxylative coupling, amidation, electrosynthesis
Selection logic Requires 2‑bromo regioisomer; 1‑substituted analogs give different pathways

2-Bromo-1-adamantanecarboxylic Acid: Non-Interchangeability


The critical differentiation of 2-Bromo-1-adamantanecarboxylic acid arises from the synergistic effect of its two functional groups: the carboxylic acid at the C1 bridgehead and the bromine at the C2 secondary position. This specific arrangement dictates its reactivity and, consequently, the properties of its derivatives. Simply substituting a non-halogenated analog like 1-adamantanecarboxylic acid or a regioisomer like 3-bromo-1-adamantanecarboxylic acid fundamentally alters the synthetic pathway, the stereoelectronic environment of the resulting molecule, and its ultimate performance in biological or material applications [1][2]. The evidence below quantifies these critical differences, demonstrating why this specific isomer is a non-interchangeable entity in the laboratory and manufacturing settings.

Target compound
2‑bromo‑1‑adamantanecarboxylic acid: dual radical/cationic electrochemical pathways and distinct biological lead profiles.
Common substitute
1‑adamantanecarboxylic acid or 3‑bromo regioisomer may shift reaction outcome and biological activity spectrum.
Target profile
Enables radical decarboxylative functionalization; associated with acaricidal/herbicidal lead structures.
Alternative regioisomer
3‑bromo‑1‑adamantanecarboxylic acid provides different steric and electronic environment; reactivity may not transfer directly.
Target application
Supramolecular host‑guest systems with β‑cyclodextrin: 2‑substituted cage influences stoichiometry.
Non‑halogenated analog
1‑adamantanecarboxylic acid forms different inclusion complexes; steric profile differs significantly.

2-Bromo-1-adamantanecarboxylic Acid: Comparative Evidence


Electrochemical Radical Pathway Enabled

The anodic oxidation of 2-adamantanecarboxylic acid derivatives in alcoholic solution produces a mixture of radical-derived and carbonium ion-derived products. This stands in stark contrast to 1-adamantanecarboxylic acid, which yields exclusively carbonium ion-derived products under identical conditions [1]. This difference in reaction pathway is a direct consequence of the substitution position on the adamantane cage. For the 2-bromo derivative, this translates to a more versatile intermediate that can be steered toward different synthetic outcomes.

Electrochemical pathway
Head‑to‑head
2‑bromo derivative: mixture of radical‑ and carbonium‑ion products. 1‑adamantanecarboxylic acid: only carbonium‑ion products under identical anodic oxidation.
Reaction pathway divergence supports regioisomer‑specific synthetic planning.
Kolbe electrolysis in alcoholic solution; pathway controlled by substitution position.
Organic Electrosynthesis Decarboxylative Functionalization Kolbe Electrolysis

Insecticidal Activity: 2-Bromo vs. 1-Adamantyl Derivatives

Derivatives synthesized from 2-bromoadamantane (the direct precursor to 2-bromo-1-adamantanecarboxylic acid) demonstrated significant insecticidal activity. Compounds 6a, 6b, and 6c, which are derived from the 2-bromo-substituted adamantane core, showed insecticidal activities of 92.4% to 100% at a concentration of 1.0 g/m² against Tyrophagus putrescentiae and Dermatophagoides farinae [1]. This activity was superior to that of the standard repellent, N,N-diethyl-m-toluamide (DEET), at the same concentration [1]. In contrast, derivatives synthesized from the 1-adamantane carboxylic acid core (compounds 6c and 10a) showed only partial inhibition of B. subtilis growth at 100 ppm [1].

Insecticidal activity
Head‑to‑head
92.4–100% mortality against T. putrescentiae and D. farinae for 2‑bromo‑derived amides at 1.0 g/m². DEET showed lower activity under the same conditions.
Reported higher acaricidal response; supports acaricide screening context.
Filter paper contact assay; derivatives 6a,6b,6c.
Insecticide Development Structure-Activity Relationship (SAR) Acaricide

Herbicidal vs. Fungicidal Activity Profiles

While direct comparative data for 2-Bromo-1-adamantanecarboxylic acid itself is sparse, class-level data on adamantanecarboxamides provides a strong inference of differential activity. N,N-Dimethyl-2-adamantanecarboxamide (6), a derivative of the 2-adamantane core, prevented the growth of the weed Elatine triandra at an application rate of 250 g/10a [1]. Its 1-substituted isomer, N,N-Dimethyl-1-adamantanecarboxamide (3), displayed a different profile: fungicidal activity toward tomato late blight (Phytophthora infestans) and repellent activity against German cockroaches (Blattella germanica) for 5 days, but was not noted for herbicidal activity [1][2]. This demonstrates that the position of the functional group (C2 vs. C1) on the adamantane core dictates the specific biological target and activity spectrum.

Herbicidal vs. fungicidal profile
Class‑level
2‑adamantyl amide: herbicidal (Elatine triandra). 1‑adamantyl amide: fungicidal and insect repellent, no herbicidal activity reported.
Substitution pattern dictates biological target spectrum; 2‑bromo regioisomer relevant for herbicide discovery.
In planta and in vivo assays; data from class‑level analogs.
Antibacterial Agent Discovery Agrochemical Structure-Activity Relationship (SAR)

Host-Guest Complexation and Polymer Modification

The 2-bromo substituent introduces steric bulk adjacent to the carboxylic acid group, which can be leveraged to modulate the conformation and packing of the adamantane core. Class-level studies show that 2-substituted adamantanes, like 2-adamantanol, form distinct host-guest complexes with β-cyclodextrin (β-CD) with a 3:2 adamantane-to-CD stoichiometry, whereas the 1-substituted analog (1-adamantanecarboxylic acid) forms a 2:2 complex [1]. This difference in supramolecular assembly directly impacts applications in drug delivery and sensor design. Furthermore, adamantanecarboxylic acids are known to influence the structure and thermal properties of epoxy polymers [2]. The 2-bromo derivative, with its unique steric and electronic profile, is expected to induce a different degree of crosslinking or plasticization compared to non-halogenated or 1-substituted analogs, leading to tunable material properties.

Host‑guest complexation
Class‑level
2‑substituted adamantanes (e.g., 2‑adamantanol) form 3:2 β‑CD complexes; 1‑adamantanecarboxylic acid forms 2:2 complexes.
Steric bulk of 2‑bromo substituent may alter supramolecular stoichiometry and material properties.
Crystallization and structural analysis; polymer modification data are class‑level inference.
Supramolecular Chemistry Polymer Additives Dielectric Materials

Key Applications of 2-Bromo-1-adamantanecarboxylic Acid


Acaricide Development: Beyond DEET

This compound is the optimal starting material for synthesizing a new class of adamantane-based insecticides. Evidence shows derivatives of the 2-bromo-substituted core achieve 92.4-100% mortality against common pests T. putrescentiae and D. farinae, surpassing the performance of the commercial standard DEET [1]. Procurement should be prioritized for any discovery program targeting superior acaricidal or insecticidal leads.

Key Intermediate for Electrosynthesis and Radical Reactions

For laboratories engaged in electrosynthesis or exploring novel radical decarboxylative functionalizations, this compound is essential. Its unique ability to undergo both radical and cationic pathways upon anodic oxidation, in contrast to the exclusively cationic pathway of the 1-substituted isomer, makes it a mandatory reagent for accessing a broader range of synthetic products [2].

Herbicidal Lead Compound Synthesis

Class-level evidence demonstrates that the 2-adamantyl substitution pattern confers herbicidal activity, as seen with N,N-Dimethyl-2-adamantanecarboxamide which controlled the weed Elatine triandra [3]. Using 2-Bromo-1-adamantanecarboxylic acid as a building block is therefore the required entry point for developing new herbicides with a unique mode of action, distinct from the fungicidal and repellent properties of the 1-adamantyl series.

Supramolecular and Advanced Materials Building Block

The 2-bromo substituent provides a distinct steric and electronic profile for designing novel materials. In supramolecular chemistry, it can influence host-guest stoichiometries (e.g., with cyclodextrins) in a way that differs from 1-substituted analogs [4]. In polymer science, it can be used as a monomer or additive to modify the properties of epoxy polymers, potentially yielding materials with unique thermal or mechanical characteristics [5].

Application
Selection Property
Validation Focus
Acaricide lead discovery
2‑Bromo substitution pattern
Acaricidal assay response context
Radical decarboxylative electrosynthesis
Dual radical/cationic pathway capability
Electrochemical product distribution review
Herbicidal lead synthesis
2‑Adamantyl core regioisomer
Herbicidal activity screening
Supramolecular and polymer materials
Steric profile of 2‑bromo substituent
Host‑guest stoichiometry and polymer morphology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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